molecular formula C24H31N5O5 B2452809 3,4,5-Triethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1020517-89-8

3,4,5-Triethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2452809
M. Wt: 469.542
InChI Key: KGNWVFALHXTYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Triethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C24H31N5O5 and its molecular weight is 469.542. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Triethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Triethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Anticancer and Anti-Inflammatory Agents

3,4,5-Triethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide and its derivatives have been explored for their potential in anticancer and anti-inflammatory applications. Notably, pyrazolopyrimidines derivatives, which share a similar structural framework, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting their relevance in cancer and inflammatory diseases (Rahmouni et al., 2016).

Antiviral Properties

Research into similar benzamide-based 5-aminopyrazoles has indicated significant antiviral activities against the H5N1 bird flu influenza virus. This suggests that compounds within this chemical class could be valuable in the development of antiviral drugs (Hebishy et al., 2020).

Antioxidant Activity

Studies have also highlighted the potential antioxidant properties of related compounds. For instance, new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, which share a similar benzamide moiety, exhibited excellent antioxidant activity, indicating the possible utility of such compounds in oxidative stress-related conditions (Bondock et al., 2016).

Cognitive Enhancement

Interestingly, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors, suggesting cognitive enhancement applications. This highlights the diverse potential of compounds within this chemical family in neurological and cognitive health (Chambers et al., 2004).

properties

IUPAC Name

3,4,5-triethoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O5/c1-6-10-17-14-21(30)27-24(25-17)29-20(11-15(5)28-29)26-23(31)16-12-18(32-7-2)22(34-9-4)19(13-16)33-8-3/h11-14H,6-10H2,1-5H3,(H,26,31)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNWVFALHXTYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135870146

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